4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Acetylation: The final step involves acetylation of the benzene ring using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its sulfonamide group, which is known to mimic the structure of natural substrates in biological systems.
Medicine
In medicinal chemistry, 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide could be explored for its potential as an antimicrobial or anticancer agent. Sulfonamides are well-known for their antibacterial properties, and the additional functional groups may enhance its activity or selectivity.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and modification can lead to the discovery of new compounds with desirable properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. The pyrimidine and pyrrolidine rings may enhance binding affinity or specificity to certain biological targets, such as enzymes involved in DNA synthesis or repair.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-acetyl-N-{[1-(pyrimidin-2-yl)piperidin-2-yl]methyl}benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of both a pyrimidine and a pyrrolidine ring in 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide makes it unique compared to its analogs. This combination may confer unique biological activities or enhance its binding affinity to specific targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-acetyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-13(22)14-5-7-16(8-6-14)25(23,24)20-12-15-4-2-11-21(15)17-18-9-3-10-19-17/h3,5-10,15,20H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVYCWYKTWDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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